molecular formula C26H34N2O5 B11485527 6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide

6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11485527
M. Wt: 454.6 g/mol
InChI Key: HGRLQMXTXXRJNV-UHFFFAOYSA-N
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Description

6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetic organic compound belonging to the class of tetrahydroquinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and an octyloxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethoxy-N-[4-(octyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxyphenyl moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

6,7-dimethoxy-N-(4-octoxyphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

InChI

InChI=1S/C26H34N2O5/c1-4-5-6-7-8-9-14-33-19-12-10-18(11-13-19)27-26(30)21-16-25(29)28-22-17-24(32-3)23(31-2)15-20(21)22/h10-13,15,17,21H,4-9,14,16H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

HGRLQMXTXXRJNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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